molecular formula C23H28N2O4 B2513022 3,4-diethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 942014-15-5

3,4-diethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2513022
CAS No.: 942014-15-5
M. Wt: 396.487
InChI Key: UXPYHGBICXNFIQ-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic organic compound featuring a benzamide core that is diethoxy-substituted at the 3 and 4 positions and linked via a nitrogen atom to an aniline ring. This aniline ring is further substituted with a methyl group and a 2-oxopiperidin-1-yl moiety, a common feature in many pharmacologically active compounds . The structural complexity of this molecule, particularly the incorporation of the 2-piperidinone group, suggests it is designed as a potential building block or intermediate in sophisticated organic synthesis projects, such as the development of new pharmaceutical candidates . This compound is presented to the research community as a high-purity material for Research Use Only and is not intended for diagnostic or therapeutic applications. Its proposed research applications are primarily derived from its molecular structure. The 3,4-diethoxybenzamide scaffold is a recognized pharmacophore in medicinal chemistry . The 2-oxopiperidine fragment is a privileged structure in drug discovery, often associated with bioactivity and frequently found in compounds targeting the central nervous system or various enzymes . Researchers may investigate this molecule as a potential enzyme inhibitor , a ligand for biological targets , or as a key precursor in the synthesis of more complex chemical libraries for high-throughput screening . Its mechanism of action would be defined by the specific research context, potentially involving the inhibition of specific enzymes or interaction with protein receptors.

Properties

IUPAC Name

3,4-diethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-4-28-20-12-10-17(14-21(20)29-5-2)23(27)24-18-11-9-16(3)19(15-18)25-13-7-6-8-22(25)26/h9-12,14-15H,4-8,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPYHGBICXNFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)N3CCCCC3=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow chemistry, to enhance efficiency and yield. The use of automated systems and advanced purification methods, like chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various substitution reactions can occur, where functional groups are replaced by others, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids and bases (e.g., hydrochloric acid, sodium hydroxide), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and purity of the products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in various substituted benzamide compounds with different functional groups.

Scientific Research Applications

3,4-diethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of novel compounds with potential pharmaceutical applications.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

Compound BF38495 (3,4-Diethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide): This analogue replaces the methyl group on the aniline ring with a methoxy group. The molecular weight (412.48 g/mol) and lipophilicity are likely comparable, but the methoxy group may enhance metabolic stability due to reduced susceptibility to oxidative degradation.

Property Target Compound BF38495
Substituent on Aniline Ring 4-Methyl 4-Methoxy
Molecular Weight (g/mol) ~412* 412.48
Key Functional Group 2-Oxopiperidin 2-Oxopiperidin
Potential Application Pharmaceutical Pharmaceutical (inferred)

*Estimated based on structural similarity to BF38495.

Benzamides with Directing Groups

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ():
This compound features an N,O-bidentate directing group, making it suitable for metal-catalyzed C–H bond functionalization. In contrast, the target compound’s 2-oxopiperidin group may serve as a hydrogen-bond acceptor but lacks the same catalytic utility. This highlights a divergence in application: the former is a synthetic intermediate, while the target is likely optimized for bioactivity.

Agrochemical Benzamides

Mepronil (2-Methyl-N-[3-(1-methylethoxy)phenyl]benzamide) and Etobenzanid (N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide):
These benzamides are used as pesticides (fungicides and herbicides). Their structures prioritize halogenated or alkoxy groups for broad-spectrum activity against plant pathogens. The target compound’s complexity (e.g., oxopiperidin) suggests a more specific biological target, likely in mammalian systems, rather than agrochemical use.

Pharmacologically Relevant Benzamides

Neurokinin A Inhibitors ():
Benzamides like (-)-N-methyl derivatives with piperidinyl groups are designed for neurokinin receptor modulation. The target compound’s 2-oxopiperidin moiety may similarly engage in hydrophobic or hydrogen-bond interactions with receptors, though its diethoxy groups could enhance membrane permeability compared to bulkier substituents in neurokinin inhibitors.

Imidazolyl Benzamides ():
Compounds such as N-(2-(3-(3,4-difluorophenyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide incorporate imidazole rings for kinase inhibition. The target compound’s oxopiperidin group offers conformational rigidity, which may improve selectivity compared to the flexible imidazole-containing analogues.

Key Structural and Functional Insights

  • 2-Oxopiperidin: Provides a rigid hydrogen-bond acceptor, possibly improving target binding vs. flexible alkyl chains in agrochemical benzamides.
  • Methyl vs. Methoxy: The methyl group in the target compound may reduce metabolic oxidation compared to methoxy, extending half-life.

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